molecular formula C5H6Cl2N2O B1527788 6-Amino-5-chloro-pyridin-3-OL hydrochloride CAS No. 1263378-32-0

6-Amino-5-chloro-pyridin-3-OL hydrochloride

Cat. No.: B1527788
CAS No.: 1263378-32-0
M. Wt: 181.02 g/mol
InChI Key: BIJOEYYAEXXOQH-UHFFFAOYSA-N
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Description

6-Amino-5-chloro-pyridin-3-OL hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-chloro-pyridin-3-OL hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 5-chloro-3-hydroxypyridine with ammonia or an amine under controlled conditions to introduce the amino group at the 6-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-chloro-pyridin-3-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

6-Amino-5-chloro-pyridin-3-OL hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-chloro-pyridin-3-OL hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-chloro-pyridin-3-OL
  • 5-Amino-6-chloro-pyridin-3-OL
  • 6-Amino-5-bromo-pyridin-3-OL

Uniqueness

6-Amino-5-chloro-pyridin-3-OL hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable tool in various fields.

Properties

IUPAC Name

6-amino-5-chloropyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c6-4-1-3(9)2-8-5(4)7;/h1-2,9H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJOEYYAEXXOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-32-0
Record name 3-Pyridinol, 6-amino-5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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